molecular formula C8H11NO2 B1198617 4-Deoxypyridoxine CAS No. 61-67-6

4-Deoxypyridoxine

Cat. No.: B1198617
CAS No.: 61-67-6
M. Wt: 153.18 g/mol
InChI Key: KKOWAYISKWGDBG-UHFFFAOYSA-N
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Description

Desoxypyridoxine, also known as 4-deoxypyridoxine, is a derivative of pyridoxine (vitamin B6). It is a vitamin B6 antagonist, meaning it inhibits the action of vitamin B6. This compound has been studied for its effects on various biological processes, including its potential toxicity to developing embryos and its ability to suppress the immune system by inducing vitamin B6 deficiency .

Preparation Methods

Desoxypyridoxine can be synthesized through various chemical routes. One common method involves the reaction of pyridoxine with specific reagents to remove the hydroxyl group at the 4-position. The synthetic route typically involves the use of protective groups and specific reaction conditions to ensure the selective removal of the hydroxyl group without affecting other functional groups on the molecule . Industrial production methods may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity.

Chemical Reactions Analysis

Desoxypyridoxine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of desoxypyridoxine can lead to the formation of pyridoxal or pyridoxamine derivatives.

Scientific Research Applications

Desoxypyridoxine has several scientific research applications, including:

Mechanism of Action

Desoxypyridoxine exerts its effects by competitively inhibiting the enzymes involved in the metabolism of vitamin B6. This inhibition leads to a decrease in the concentration of active vitamin B6 (pyridoxal phosphate) in the body. The reduction in vitamin B6 levels affects various metabolic pathways, including those involved in amino acid metabolism, neurotransmitter synthesis, and immune function .

Comparison with Similar Compounds

Desoxypyridoxine is unique among vitamin B6 antagonists due to its specific structure and mechanism of action. Similar compounds include:

Desoxypyridoxine’s ability to inhibit vitamin B6-dependent enzymes makes it a valuable tool for studying the role of vitamin B6 in various biological processes.

Properties

IUPAC Name

5-(hydroxymethyl)-2,4-dimethylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-5-7(4-10)3-9-6(2)8(5)11/h3,10-11H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOWAYISKWGDBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

148-51-6 (hydrochloride)
Record name 4-Deoxypyridoxine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50209849
Record name 4-Deoxypyridoxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61-67-6
Record name Deoxypyridoxine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Deoxypyridoxine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Deoxypyridoxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-DESOXYPYRIDOXINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7LKF6JMQ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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